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molecular formula C11H18O4 B1216379 Butyl prop-2-enoate; 2-methylprop-2-enoic acid CAS No. 25035-82-9

Butyl prop-2-enoate; 2-methylprop-2-enoic acid

Cat. No. B1216379
M. Wt: 214.26 g/mol
InChI Key: YWDYRRUFQXZJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04329268

Procedure details

To a 2 liter resin kettle was added 260.5 g. water, 40.75 g. Igepal CO-630 sulfonate (24.5% methylene blue activity), and 0.5 g. potassium persulfate. Nitrogen purge was started immediately. To the kettle was being heated to the final temperature, a pre-emulsion was prepared which contained 11.75 g. Igepal CO-630 sulfonate, 130.25 g. water, 0.5 g. potassium persulfate, 134.4 g. methacrylic acid, and 89.6 g. butyl acrylate. The pre-emulsion was placed in a pressure-equalizing addition funnel fitted with a mechanical stirrer. When the kettle temperature was reached, dropwise addition of the pre-emulsion was begun. Although addition was to proceed over 3 hours, the reaction was stopped after 30 minutes because of complete coagulation.
[Compound]
Name
resin
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
Igepal CO-630 sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Igepal CO-630 sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21]>O>[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21] |f:0.1.2,6.7|

Inputs

Step One
Name
resin
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Igepal CO-630 sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Step Four
Name
Igepal CO-630 sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen purge
TEMPERATURE
Type
TEMPERATURE
Details
To the kettle was being heated to the final temperature
CUSTOM
Type
CUSTOM
Details
a pre-emulsion was prepared which
CUSTOM
Type
CUSTOM
Details
The pre-emulsion was placed in a pressure-equalizing addition funnel
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
ADDITION
Type
ADDITION
Details
dropwise addition of the pre-emulsion
ADDITION
Type
ADDITION
Details
Although addition
WAIT
Type
WAIT
Details
the reaction was stopped after 30 minutes because of complete coagulation
Duration
30 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C(=C)C)(=O)O.C(C=C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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